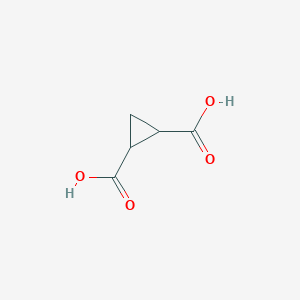

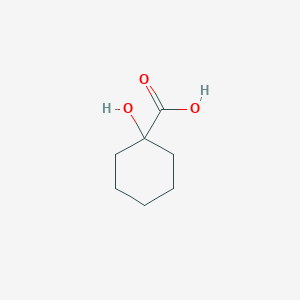

1,2-环丙烷二羧酸

描述

Synthesis Analysis

The synthesis of cyclopropane derivatives, including 1,2-cyclopropanedicarboxylic acid, involves several innovative strategies. For example, the synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid developed through sequential iodocarbocyclization, azidation, saponification, and reduction of dimethyl 2-allylmalonate avoids reactions such as ring opening of the cyclopropane ring towards acyclic delta-amino carboxylic acid derivatives or lactamisation towards bicyclic methyl 3-aza-2-oxobicyclo[3.1.0]hexane-1-carboxylates which occur in alternative synthetic strategies (Mangelinckx, Kostić, Backx, Petrović, & De Kimpe, 2019).

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives reveals significant insights into their chemical behavior. For instance, the study on the synthesis, crystal structures, and modeling of β-oligopeptides consisting of 1-(aminomethyl)cyclopropanecarboxylic acid highlighted the unique arrangement of eight-membered H-bonded rings, demonstrating the influence of cyclopropane's structure on its derivatives' properties (Abele, Seiler, & Seebach, 1999).

Chemical Reactions and Properties

Cyclopropane derivatives exhibit interesting chemical reactivity, such as the synthesis of 1,1-cyclopropane aminoketones, which were efficiently synthesized in high yields by the tandem reaction of α-amino aryl ketones with vinyl sulfonium salts, showcasing the versatility of cyclopropane derivatives in organic synthesis (Mao, Qu, Zhao, & Lin, 2012).

Physical Properties Analysis

The physical properties of cyclopropane derivatives, such as 1,2-cyclopropanedicarboxylic acid, are crucial for understanding their behavior in different environments. While specific studies focusing on the physical properties of 1,2-cyclopropanedicarboxylic acid were not identified in this search, the general understanding of cyclopropane derivatives' physical properties can be inferred from their molecular structure and synthesis pathways, indicating stability under various conditions and potential for diverse applications.

Chemical Properties Analysis

The chemical properties of cyclopropane derivatives are significantly influenced by their cyclopropane ring and carboxylic acid groups. For instance, cyclopropane-1,1-dicarboxylic acid and its derivatives have been shown to inhibit specific enzymes, demonstrating the potential biological activity and chemical reactivity of these compounds (Dourtoglou & Koussissi, 2000).

科学研究应用

有机合成

1,2-环丙烷二羧酸及其衍生物在有机合成中起着关键中间体的作用。例如,该化合物已被用于合成1,1-环丙烷二甲醇,其中1,1-环丙烷二羧酸二乙酯是由乙酸二乙酯和二乙基丙二酸酯制备而成,进一步还原以产生1,1-环丙烷二甲醇,展示了它作为合成化学中的构建块的多功能性(Qiu Fei, 2009)。此外,小环化合物的化学性质,包括1,1-环丙烷二羧酸,已被研究以了解其异构化的动力学和机制,为了解它们的反应性和潜在合成应用提供了见解(H. Steinberg & T. Boer, 2010)。

生物活性和生物应用

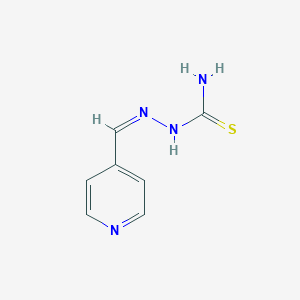

环丙烷衍生物,包括1,2-环丙烷二羧酸类似物,已被研究其生物活性。例如,使用环丙烷羧酸作为引物,N-环丙烷羧基-N'-吡啶-2-基硫脲衍生物显示出有希望的除草剂和杀菌剂活性(L. Tian et al., 2009)。这突显了环丙烷衍生物在开发新型农药中的潜力。

材料科学和聚合物化学

在材料科学中,1,2-环丙烷二羧酸等环丙烷环的独特结构特征已被利用于新材料的开发。例如,由Lewis酸催化的给体-受体环丙烷的环开聚合已被报道,为创造具有新特性的聚合物开辟了途径(Kosuke Hayakawa等,2017)。

配位化学

环丙烷衍生物的配位化学是另一个研究领域,已研究了环己烷多羧酸配体的结构和构象方面,包括环丙烷二羧酸盐,以了解它们在创建磁性材料和其他功能材料方面的潜在应用(Zhuo-jia Lin & M. Tong, 2011)。

安全和危害

When handling 1,2-Cyclopropanedicarboxylic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . It is also important to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

cyclopropane-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWFMZKPPHHHCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00933501 | |

| Record name | Cyclopropane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Cyclopropanedicarboxylic acid | |

CAS RN |

696-75-3, 696-74-2, 1489-58-3 | |

| Record name | 1,2-Cyclopropanedicarboxylic acid, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, cis- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1, trans- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Cyclopropanedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[2-(Benzylamino)ethyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride](/img/structure/B72904.png)